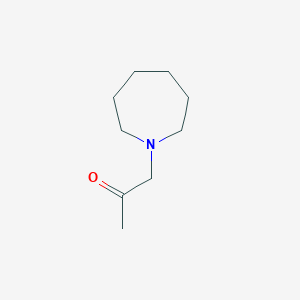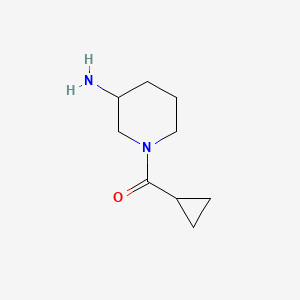
1-(Cyclopropylcarbonyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylcarbonyl)piperidin-3-amine is a chemical compound with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a cyclopropylcarbonyl group attached to a piperidin-3-amine structure. It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the oxidation-reduction reaction . The specific preparation procedures can be found in chemical literature, but generally, the process involves the following steps:
Starting Materials: Cyclopropylcarbonyl chloride and piperidin-3-amine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under an inert atmosphere like nitrogen.
Procedure: The cyclopropylcarbonyl chloride is added dropwise to a solution of piperidin-3-amine in an appropriate solvent (e.g., dichloromethane) at a controlled temperature. The mixture is then stirred for several hours to ensure complete reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-(Cyclopropylcarbonyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylcarbonyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can interact with enzymes and proteins, potentially affecting their function. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylcarbonyl)piperidin-3-amine can be compared with other similar compounds, such as:
1-(Cyclopropylcarbonyl)piperidine: Lacks the amine group, which may affect its reactivity and applications.
1-(Cyclopropylcarbonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and uses.
1-(Cyclopropylcarbonyl)morpholine: Features a morpholine ring, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the cyclopropylcarbonyl group with a piperidin-3-amine framework, offering distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZJPLISPRNPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
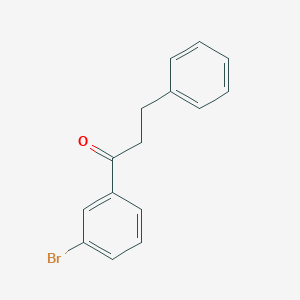
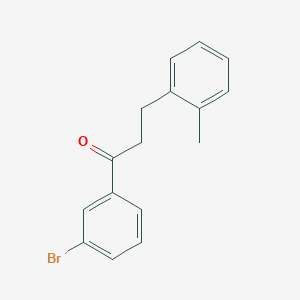
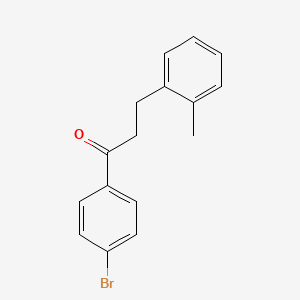
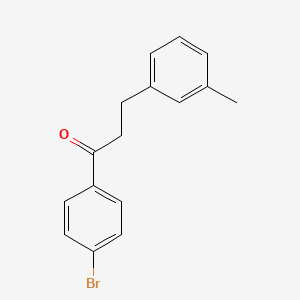
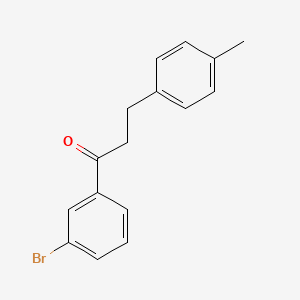
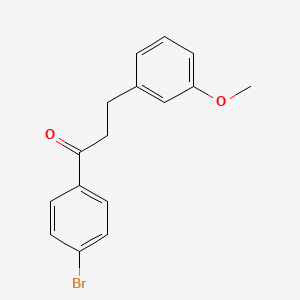
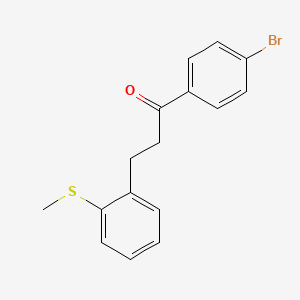
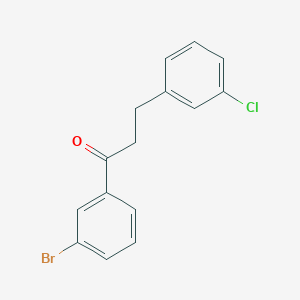
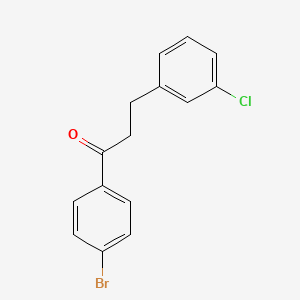
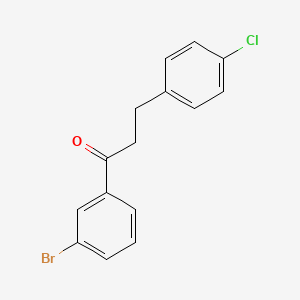
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)
